(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol
Overview
Description
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl3O It is a chiral molecule, meaning it has a non-superimposable mirror image
Mechanism of Action
Target of Action
A related compound, s-[3-(3,4-dichlorophenyl)-3-oxopropyl]-l-cysteine, has been reported to target sortase b in bacillus anthracis .
Biochemical Pathways
Related compounds such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q_b plastoquinone binding site of photosystem ii . This suggests that (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol might also interact with similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorobenzaldehyde with a chiral reducing agent to produce the desired enantiomer. The reaction typically requires specific conditions, such as low temperatures and the presence of a catalyst, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods allow for the efficient and cost-effective production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)ethanol: A similar compound with a slightly different structure, lacking the chiral center.
3,4-Dichlorophenylurea: Another related compound with different functional groups.
Uniqueness
(S)-2-Chloro-1-(3,4-dichlorophenyl)ethanol is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. This chirality can be exploited in the development of enantioselective pharmaceuticals and other applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(1S)-2-chloro-1-(3,4-dichlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKALNWLBXMXTJS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CCl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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